Dihydroxydiphenyl-pyridyl methane
Overview
Description
Synthesis Analysis
The synthesis of 4,4′-dihydroxydiphenyl(2-pyridyl)methane involves condensing phenol with pyridine-2-aldehyde. This process results in the formation of dihydroxydiphenyl-pyridyl methane along with its isomer. Modifications in the synthesis process, such as the use of phenols halo substituted in ortho positions, can improve the yield significantly, reaching up to 65-70% (Pala, Crescenzi, & Bietti, 1968).
Molecular Structure Analysis
The molecular structure of dihydroxydiphenyl-pyridyl methane derivatives has been extensively studied. For instance, the structure of bis(5-bromopyridine-2-ylthio) methane has been characterized using X-ray crystal structure analysis, revealing insights into the molecular geometry and bonding patterns of such compounds (Bhasin et al., 2009).
Chemical Reactions and Properties
The reactivity of dihydroxydiphenyl-pyridyl methane derivatives is influenced by their unique molecular structure. For example, 2-pyridylseleno methanes have been synthesized through reactions involving hydrazine hydrate and bromopyridines, showcasing the compound's versatility in forming various derivatives (Bhasin & Singh, 2002).
Physical Properties Analysis
The physical properties of dihydroxydiphenyl-pyridyl methane and its derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. However, detailed information on these specific physical properties is not readily available in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are essential for understanding the applications of dihydroxydiphenyl-pyridyl methane. Its derivatives have been explored for their potential use in various fields, such as organometallic chemistry and catalysis, indicating a broad range of chemical behaviors (Hadjikakou, Jurkschat, & Schürmann, 2006).
Scientific Research Applications
Synthesis Improvement : A study focused on improving the synthesis of 4,4′-dihydroxydiphenyl (2-pyridyl)methane, achieving a yield of 65-70% with reduced ortho condensation products (Pala, Crescenzi, & Bietti, 1968).
Molecular Structure and Applications : The orthorhombic modification of bis[4-(3-pyridylmethylideneamino)phenyl]methane creates a disubstituted methane derivative, suggesting potential novel applications (Shah, Shah, Khan, & Ng, 2010).
Chemical Extraction : Di(2-pyridyl)N, N-di[(8-quinolyl)amino]methane (DPQAM) effectively extracts and determines perchlorate and iodide in specific concentration ranges (Pavón, Cordero, & Godoy, 1990).
Polymer Production : A reaction involving 4,4'-dihydroxydiphenyl methane with glycidyl methacrylate produces an electron beam curable prepolymer, demonstrating increased reaction rates under certain conditions (Pyun, Park, Sung, & Choi, 1979).
Phosphorylation Intermediate : S,S-di-2-pyridyl methanedithiolophosphonate serves as a key intermediate in phosphorylation, useful for preparing various nucleotides (Hashimoto, Ueki, & Mukaiyama, 1976).
Antitumoral Activity : Bis(pyridyl)methane derivatives show promising antitumoral activity against various human cancer cell lines (Cocco, Congiu, & Onnis, 2003).
Cytotoxic Activity : Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes exhibit cytotoxic activity in vitro (Li, Song, Dai, & Tang, 2010).
Electrochemical Behavior : 3-Pyridyl-N,N-bis[(8-quinolyl)amino]methane displays specific electrochemical behavior and reduction mechanisms, with potential applications in detection (Loeches, Teijeiro, & Marín, 1993).
Catalytic Applications : Synthesized RuCl2(PPh3)(L) complexes containing this compound show excellent catalytic activity for asymmetric transfer hydrogenation (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).
Sensitizing Capacity : Dihydroxydiphenyl methane, specifically bisphenol F, has been studied for its sensitizing capacity (Bruze, 1986).
Polyimide Synthesis : Microwave-assisted synthesis of polyimides containing pyridine offers high thermal stability, useful in organic light-emitting diodes (Cheng et al., 2019).
Fuel Cell and Hydrogen Production : A microporous metal-organic framework, ZJU-5a, demonstrates high storage capacity for C2H2 and CH4 at room temperature, indicating potential in fuel cells and hydrogen production (Rao et al., 2013).
Thermal Stability and Gas Storage : SOF-1a, a supramolecular organic framework, shows exceptional thermal stability with potential applications in gas storage (Yang et al., 2010).
Templating Metal Nanoparticles : Poly(phenylene-pyridyl) dendrimers can be used as templates for encapsulating Pd nanoparticles, offering potential for efficient nanoparticle production (Shifrina et al., 2005).
Catalytic Oxidation : Carboxylate-bridged diiron(II) complexes mimic bacterial multicomponent monooxygenases, useful for ligand oxidation (Carson & Lippard, 2004).
properties
IUPAC Name |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROKJGQSPMTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209053 | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxydiphenyl-pyridyl methane | |
CAS RN |
603-41-8 | |
Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetylbisacodyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLBISACODYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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